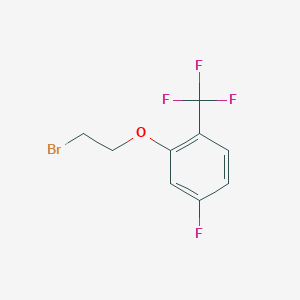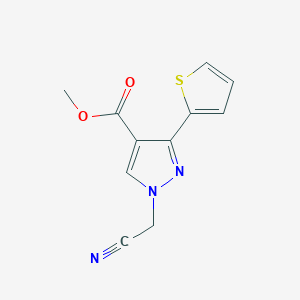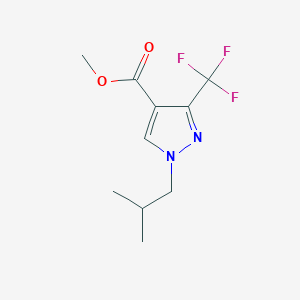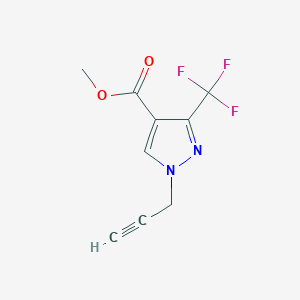
2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene
Vue d'ensemble
Description
“2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C9H8BrF3O and a molecular weight of 269.06 . It is typically available in solid form .
Molecular Structure Analysis
The InChI string for this compound is1S/C9H8BrF3O/c10-5-6-14-8-4-2-1-3-7 (8)9 (11,12)13/h1-4H,5-6H2 . This indicates the molecular structure of the compound, including the positions of the bromoethoxy and trifluoromethyl groups on the benzene ring.
Applications De Recherche Scientifique
Coordination Chemistry and Metal Ion Complexes
Research by Plenio et al. (1997) explores the coordination chemistry of fluorocarbons, focusing on the synthesis of difluoro-m-cyclophane-based fluorocryptands and their complexes with Group I and II metal ions. This study provides insights into the structural and electronic properties of fluorinated cyclophanes, which could have implications for understanding the coordination behavior of complex fluorinated molecules, including 2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene, in various chemical environments Plenio, H., Hermann, J., & Diodone, R. (1997).
Synthesis of Organofluorine Compounds
The work by Castagnetti and Schlosser (2001) highlights the versatility of (trifluoromethoxy)phenyllithiums as intermediates for accessing a wide array of new organofluorine compounds. This research underscores the potential utility of 2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene in synthesizing ortho-substituted derivatives, showcasing the broad applicability of fluorinated intermediates in organic synthesis Castagnetti, E. & Schlosser, M. (2001).
Organometallic Synthesis
Porwisiak and Schlosser (1996) demonstrated the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material for organometallic synthesis, highlighting the strategic role of fluorinated bromoarenes in generating synthetically useful reactions through organometallic intermediates. This research may provide a framework for utilizing compounds like 2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene in complex organometallic synthesis processes Porwisiak, J. & Schlosser, M. (1996).
Photoredox Catalysis
Research by Koike and Akita (2016) on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds highlights the innovative application of fluorinated compounds in photoredox catalysis. This study shows how fluorinated molecules can be used in advanced synthetic methodologies to introduce fluorinated subunits into organic frameworks, potentially including the manipulation of compounds like 2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene Koike, T. & Akita, M. (2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-3-4-15-8-5-6(11)1-2-7(8)9(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKCECDWZITRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















